molecular formula C12H14N2OS2 B1227413 (5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B1227413
M. Wt: 266.4 g/mol
InChI Key: GGVNEIPBUXHWIQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-ethyl-2,5-dimethyl-3-pyrrolyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.

Scientific Research Applications

Synthesis and Utility in Chemical Reactions

  • Compounds similar to (5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one are used in the synthesis of 1,4-dihydropyridine derivatives, showcasing their role in chemical reactions and synthesis processes (Stanovnik et al., 2002).

Biological Evaluation

  • Thiazolidin-4-ones, which are structurally related to the compound , have been evaluated for anti-inflammatory and analgesic effects, indicating potential biological activity (Ranga, Sharma, & Kumar, 2013).

Stereochemical Structure Determination

  • The stereochemical structure of similar thiazolidin-4-ones has been determined, contributing to our understanding of the molecular configuration of such compounds (Kozlov et al., 2009).

Antimicrobial and Anticancer Properties

  • Some thiazolidin-4-one derivatives have shown promising antimicrobial activities, suggesting a potential application in medical research (Hassan, 2007).
  • Certain 1,3-thiazolidin-4-one derivatives have been evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines, indicating their potential in cancer research (Bourahla et al., 2021).

HIV-1 Fusion Inhibitors

  • Structurally related thiazolidin-4-ones have been developed as HIV-1 entry inhibitors, further showcasing their potential in therapeutic applications (Jiang et al., 2011).

Properties

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2OS2/c1-4-14-7(2)5-9(8(14)3)6-10-11(15)13-12(16)17-10/h5-6H,4H2,1-3H3,(H,13,15,16)/b10-6+

InChI Key

GGVNEIPBUXHWIQ-UXBLZVDNSA-N

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C/2\C(=O)NC(=S)S2)C

SMILES

CCN1C(=CC(=C1C)C=C2C(=O)NC(=S)S2)C

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)NC(=S)S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

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